molecular formula C21H22FN5O2S B11230910 2-fluoro-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-fluoro-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11230910
M. Wt: 427.5 g/mol
InChI Key: VUBPBTGLMRZMSW-UHFFFAOYSA-N
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Description

2-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the construction of the pyrrolidine and pyrimidine rings, followed by their functionalization and coupling with the sulfonamide group. Common reagents and conditions used in these synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation and coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pyrrolidine and pyrimidine rings play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a fluorinated phenyl group, a pyrrolidine ring, and a pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H22FN5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

2-fluoro-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22FN5O2S/c1-15-14-20(27-12-4-5-13-27)25-21(23-15)24-16-8-10-17(11-9-16)26-30(28,29)19-7-3-2-6-18(19)22/h2-3,6-11,14,26H,4-5,12-13H2,1H3,(H,23,24,25)

InChI Key

VUBPBTGLMRZMSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N4CCCC4

Origin of Product

United States

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